4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane is a complex organic compound with a molecular formula of C33H40N4O8S2 This compound is characterized by its unique structure, which includes a heptadecyl chain, a tetranitrofluorene moiety, and a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane typically involves multiple steps:
Formation of the Fluorene Derivative: The starting material, fluorene, undergoes nitration to introduce nitro groups at specific positions, resulting in 2,4,5,7-tetranitrofluorene.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Dithiolane Ring: The final step involves the formation of the dithiolane ring through a cyclization reaction with appropriate sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxidized derivatives, while reduction could produce amino-substituted compounds.
Scientific Research Applications
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context but may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Heptadecyl-2-(2,4,5-trinitro-9H-fluoren-9-ylidene)-1,3-dithiolane
- 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiane
Uniqueness
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane is unique due to the presence of the tetranitrofluorene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
162464-31-5 |
---|---|
Molecular Formula |
C33H42N4O8S2 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
4-heptadecyl-2-(2,4,5,7-tetranitrofluoren-9-ylidene)-1,3-dithiolane |
InChI |
InChI=1S/C33H42N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-22-46-33(47-25)30-26-18-23(34(38)39)20-28(36(42)43)31(26)32-27(30)19-24(35(40)41)21-29(32)37(44)45/h18-21,25H,2-17,22H2,1H3 |
InChI Key |
KUCUJHJNHSXJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1CSC(=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.